

Automated peptide synthesizer protocols for H-Thr(tBu)-OMe.HCl.

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Compound of Interest

Compound Name: **H-Thr(tBu)-OMe.HCl**

Cat. No.: **B555313**

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Application Notes: Automated Synthesis of H-Thr(tBu)-OMe.HCl

These application notes provide a comprehensive overview and detailed protocols for the automated solid-phase synthesis of O-tert-Butyl-L-threonine methyl ester hydrochloride (**H-Thr(tBu)-OMe.HCl**). This compound is a valuable building block in peptide synthesis and drug discovery. The following protocols are designed for researchers, scientists, and drug development professionals utilizing automated peptide synthesizers.

The synthesis is based on Fmoc/tBu chemistry, employing a Wang or 2-Chlorotriyl resin for solid support. The key steps involve the loading of the first amino acid, Fmoc-Thr(tBu)-OH, onto the resin, followed by a specific cleavage and esterification step to yield the desired C-terminal methyl ester. The protocols are optimized for efficiency and purity of the final product.

Key Experimental Parameters

The successful synthesis of **H-Thr(tBu)-OMe.HCl** relies on the careful control of several experimental parameters. The following table summarizes the critical variables and their recommended ranges for optimal results.

| Parameter | Value/Range | Notes |
|---------------------------|-------------------------------------|---|
| Starting Material | Fmoc-Thr(tBu)-OH | Standard protected threonine for Fmoc SPPS. [1] [2] |
| Resin Type | Wang Resin or 2-Chlorotriyl Resin | Allows for cleavage conditions that favor ester formation. [3] [4] |
| Resin Loading | 0.3 - 0.8 mmol/g | Typical loading capacity for standard resins. |
| Fmoc Deprotection | 20% Piperidine in DMF | Standard reagent for Fmoc removal. [5] |
| Cleavage & Esterification | Anhydrous HCl in Methanol (0.2-3 M) | Mild conditions to form the methyl ester while preserving the tBu group. [3] |
| Alternative Cleavage | DIPEA/MeOH/DMF (1:5:5) | An alternative basic condition for cleavage and esterification. [6] [7] |
| Reaction Temperature | Room Temperature | For most steps, unless using microwave-assisted synthesis. |
| Washing Solvents | DMF, DCM, Methanol | Used extensively to remove excess reagents and byproducts. |

Experimental Protocols

Protocol 1: Automated Synthesis on Wang Resin

This protocol outlines the automated synthesis of **H-Thr(tBu)-OMe.HCl** starting from Fmoc-Thr(tBu)-OH loaded onto a Wang resin.

1. Resin Preparation and Amino Acid Loading:

- Resin Swelling: Swell Wang resin (1 g, 0.5 mmol/g) in dimethylformamide (DMF) for 1 hour in a reaction vessel of the automated peptide synthesizer.

- Amino Acid Activation: In a separate vial, dissolve Fmoc-Thr(tBu)-OH (4 equivalents), HCTU (3.95 equivalents), and DIPEA (8 equivalents) in DMF.
- Coupling: Drain the DMF from the swollen resin and add the activated amino acid solution. Allow the coupling reaction to proceed for 2 hours at room temperature.
- Washing: Wash the resin sequentially with DMF (3x), dichloromethane (DCM) (3x), and Methanol (3x).
- Drying: Dry the resin under vacuum.

2. N-terminal Fmoc Deprotection:

- Swell the Fmoc-Thr(tBu)-Wang resin in DMF.
- Treat the resin with 20% piperidine in DMF for 3 minutes, followed by a second treatment for 7 minutes to ensure complete Fmoc removal.^[5]
- Wash the resin thoroughly with DMF (5x) and DCM (5x).

3. Cleavage and Methyl Esterification:

- Swell the H-Thr(tBu)-Wang resin in minimal DCM.
- Prepare a solution of anhydrous HCl in methanol (1.25 M).
- Add the methanolic HCl solution to the resin and stir for 2-5 hours at room temperature.^[3]
- Filter the resin and collect the filtrate containing the product.
- Wash the resin with additional methanol and combine the filtrates.
- Evaporate the solvent under reduced pressure to obtain the crude **H-Thr(tBu)-OMe.HCl**.

4. Purification:

- The crude product can be purified by trituration with cold diethyl ether to precipitate the hydrochloride salt.

- Filter the precipitate and dry under vacuum to yield pure **H-Thr(tBu)-OMe.HCl**.

Protocol 2: Automated Synthesis on 2-Chlorotriyl Chloride Resin

This protocol provides an alternative using the acid-labile 2-chlorotriyl chloride resin, which allows for milder cleavage conditions.

1. Resin Preparation and Amino Acid Loading:

- Swell 2-chlorotriyl chloride resin (1 g, 1.0 mmol/g) in DCM for 30 minutes.
- In a separate vial, dissolve Fmoc-Thr(tBu)-OH (1 equivalent) and DIPEA (2.5 equivalents) in DCM.
- Add the amino acid solution to the resin and react for 1-2 hours.
- To cap any remaining reactive sites, add methanol (0.8 mL per gram of resin) and continue to react for 30 minutes.
- Wash the resin with DCM (3x), DMF (3x), and Methanol (3x), then dry under vacuum.

2. N-terminal Fmoc Deprotection:

- Follow the same procedure as described in Protocol 1, step 2.

3. Cleavage and Methyl Esterification:

- Suspend the H-Thr(tBu)-2-chlorotriyl resin in a solution of anhydrous HCl in methanol (0.2 - 1 M).^[3] The lower concentration of HCl is sufficient due to the lability of the resin.
- Stir the mixture for 30-60 minutes.
- Filter the resin and collect the filtrate.
- Wash the resin with methanol and combine the filtrates.
- Evaporate the solvent to obtain the crude product.

4. Purification:

- Follow the same purification procedure as described in Protocol 1, step 4.

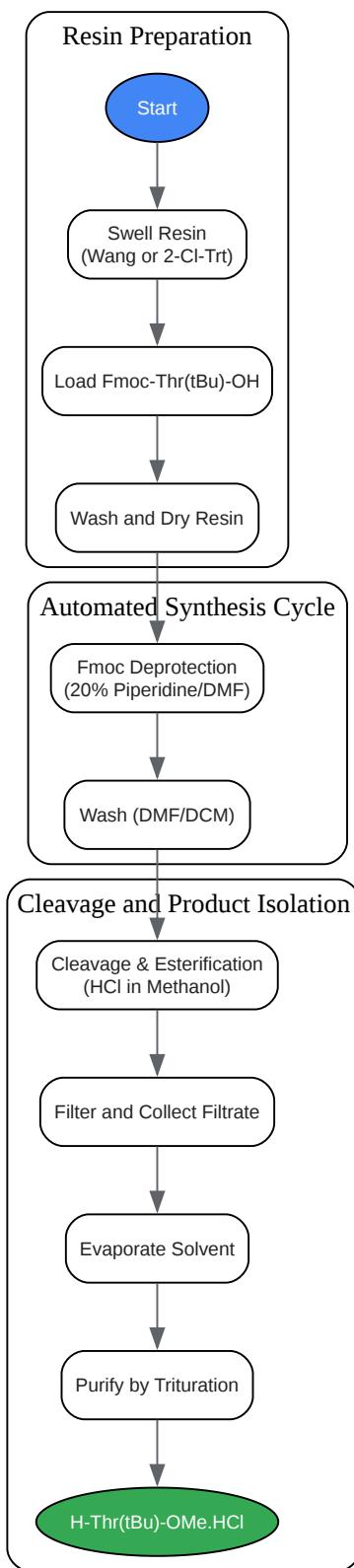
Summary of Reagents and Reaction Times

| Step | Reagent/Solvent | Time |
|---------------------|--------------------------------------|-------------|
| Resin Swelling | DMF or DCM | 30 - 60 min |
| Amino Acid Coupling | Fmoc-Thr(tBu)-OH, HCTU, DIPEA in DMF | 2 hours |
| Fmoc Deprotection | 20% Piperidine in DMF | 10 min |
| Cleavage (Wang) | 1.25 M HCl in Methanol | 2 - 5 hours |
| Cleavage (2-Cl-Trt) | 0.2 - 1 M HCl in Methanol | 30 - 60 min |

Visualizations

Experimental Workflow for Automated Synthesis

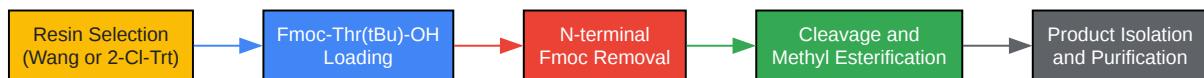
The following diagram illustrates the overall workflow for the automated synthesis of **H-Thr(tBu)-OMe.HCl**.

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Caption: Automated synthesis workflow for **H-Thr(tBu)-OMe.HCl**.

Logical Relationship of Synthesis Steps

This diagram outlines the logical progression and dependencies of the key stages in the synthesis protocol.



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Caption: Key stages in the synthesis of **H-Thr(tBu)-OMe.HCl**.

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